molecular formula C9H3ClF3NO2 B577558 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione CAS No. 1332605-88-5

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B577558
CAS No.: 1332605-88-5
M. Wt: 249.573
InChI Key: CNCGTPCOKUTXNC-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione is a chemical compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of 6-chloroindoline-2,3-dione as a starting material, which is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindoline-2,3-dione: Lacks the trifluoromethyl group.

    4-(Trifluoromethyl)indoline-2,3-dione: Lacks the chlorine atom.

    Indoline-2,3-dione: Lacks both the chlorine and trifluoromethyl groups.

Uniqueness

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO2/c10-3-1-4(9(11,12)13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCGTPCOKUTXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745153
Record name 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332605-88-5
Record name 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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